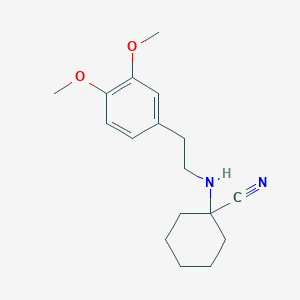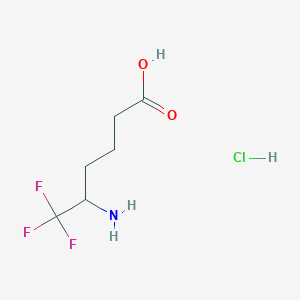![molecular formula C20H15N3O2S B2959298 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-25-7](/img/structure/B2959298.png)
2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that incorporates a phenoxy group, a thiazolo[5,4-b]pyridine moiety, and an acetamide linkage
Mécanisme D'action
Target of Action
The primary target of the compound 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are crucial for the survival and proliferation of cells.
Pharmacokinetics
The structure-activity relationships (sar) study showed that certain functionalities and structural units are important for the compound’s inhibitory activity .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell growth and proliferation. This makes the compound a potential candidate for the treatment of conditions characterized by overactive cell growth and proliferation, such as cancer .
Analyse Biochimique
Biochemical Properties
The compound 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ is particularly strong, with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, this compound’s potent inhibition of PI3K can have significant impacts on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3K, leading to the inhibition of this enzyme . This can result in changes in gene expression and impacts on other biomolecules within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine scaffold through the annulation of pyridine to a thiazole ring . This is followed by the functionalization of the scaffold to introduce the phenoxy and acetamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-throughput screening and automated synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines .
Uniqueness
What sets 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(13-25-16-8-2-1-3-9-16)22-15-7-4-6-14(12-15)19-23-17-10-5-11-21-20(17)26-19/h1-12H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZLYJBCZPMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)
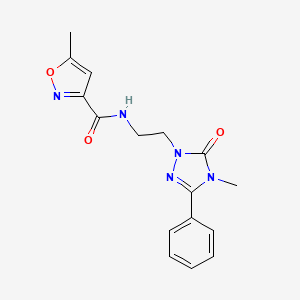
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)
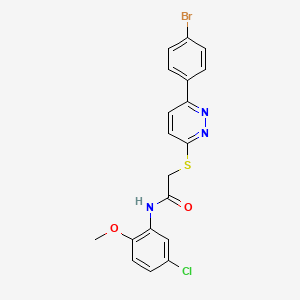
![N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2959224.png)
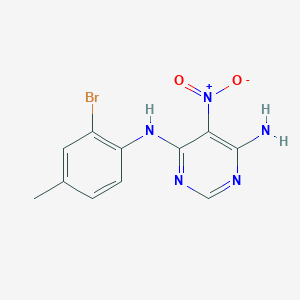
![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
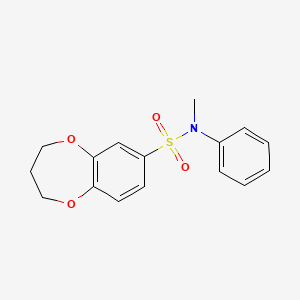
![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
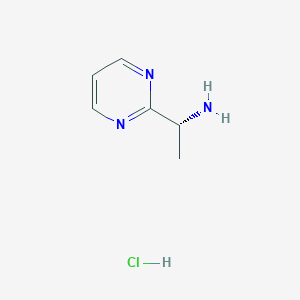
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)
